molecular formula C10H14F2O3 B2654643 Ethyl 4,4-difluoro-5-oxocycloheptane-1-carboxylate CAS No. 2225136-21-8

Ethyl 4,4-difluoro-5-oxocycloheptane-1-carboxylate

Cat. No.: B2654643
CAS No.: 2225136-21-8
M. Wt: 220.216
InChI Key: SXXYDJREABSKJV-UHFFFAOYSA-N
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Description

Ethyl 4,4-difluoro-5-oxocycloheptane-1-carboxylate (CAS: 2225136-21-8) is a fluorinated cycloheptane derivative featuring a seven-membered carbocyclic ring with two fluorine atoms at the 4,4-positions, a ketone group at the 5-position, and an ethyl ester moiety at the 1-position. This compound belongs to a class of fluorinated esters known for their unique electronic and steric properties, which make them valuable intermediates in organic synthesis and pharmaceutical research. The presence of fluorine atoms enhances metabolic stability and lipophilicity, while the ketone group introduces reactivity toward nucleophilic additions or reductions, enabling diverse derivatization pathways .

Properties

IUPAC Name

ethyl 4,4-difluoro-5-oxocycloheptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2O3/c1-2-15-9(14)7-3-4-8(13)10(11,12)6-5-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXYDJREABSKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)C(CC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,4-difluoro-5-oxocycloheptane-1-carboxylate typically involves the fluorination of a cycloheptane derivative followed by esterification. One common method involves the reaction of a cycloheptanone derivative with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting difluorocycloheptanone is then esterified using ethanol and an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. High-purity reagents and stringent reaction conditions are maintained to achieve optimal yields and product purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4-difluoro-5-oxocycloheptane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4,4-difluoro-5-oxocycloheptane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4,4-difluoro-5-oxocycloheptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The ester group facilitates its hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Table 1: Key Features of this compound and Analogs

Compound Name CAS Number Molecular Formula Substituents Ring Size Supplier Count
This compound 2225136-21-8 C₁₀H₁₄F₂O₃ 4,4-difluoro, 5-oxo 7-membered 1
Ethyl 4,4-difluorocyclohexanecarboxylate - C₉H₁₄F₂O₂ 4,4-difluoro 6-membered 20
Ethyl 4,4-difluoro-3-iodo-5-oxocycloheptane-1-carboxylate 2230803-62-8 C₁₀H₁₃F₂IO₃ 4,4-difluoro, 3-iodo, 5-oxo 7-membered 1
Ethyl 4,4,4-trifluorobutyrate - C₆H₉F₃O₂ 4,4,4-trifluoro Acyclic 6
Ethyl 4,4-difluorobutanoate - C₆H₁₀F₂O₂ 4,4-difluoro Acyclic 1

Key Observations

Ring Size and Strain :

  • The 7-membered cycloheptane ring in the target compound introduces moderate ring strain compared to the 6-membered cyclohexane analog (ethyl 4,4-difluorocyclohexanecarboxylate), which benefits from chair conformations . The larger ring may enhance flexibility but reduce thermodynamic stability.

Substituent Effects: The 5-oxo group in the target compound increases electrophilicity at the carbonyl carbon, enabling reactions such as nucleophilic additions or condensations. This contrasts with ethyl 4,4-difluorocyclohexanecarboxylate, which lacks this reactive site . The 3-iodo derivative (CAS: 2230803-62-8) introduces a heavy halogen, making it susceptible to cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the non-halogenated target compound .

Supplier Availability :

  • Ethyl 4,4-difluorocyclohexanecarboxylate’s higher supplier count (20 suppliers) suggests broader industrial adoption, likely due to simpler synthesis or applications in agrochemicals or polymers. In contrast, the target compound’s single supplier indicates niche use or challenging synthesis .

Biological Activity

Ethyl 4,4-difluoro-5-oxocycloheptane-1-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is characterized by the presence of two fluorine atoms and a carbonyl group, which contribute to its reactivity and biological profile. The compound can be synthesized through various methods, including cyclization reactions and functional group modifications.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research on MreB inhibitors has shown that modifications in the structure can lead to enhanced antibacterial activity against Gram-negative bacteria. MreB is a cytoskeletal protein essential for bacterial cell division, and inhibitors targeting this protein can disrupt bacterial growth and proliferation .

CompoundMIC (μg/ml)Target Bacteria
This compoundTBDPseudomonas aeruginosa
CBR-483032E. coli
A22Low doses lethalVarious Gram-negative bacteria

Antioxidant Activity

The antioxidant properties of ethyl derivatives have been investigated, revealing that certain modifications can enhance their ability to scavenge free radicals. A study on related compounds demonstrated that structural features such as the presence of electron-withdrawing groups significantly influence their antioxidant capacity .

Case Studies

  • Antimicrobial Efficacy : In a study involving a series of MreB inhibitors, this compound was evaluated for its ability to inhibit bacterial growth in vitro. The results indicated a promising activity profile against E. coli and Klebsiella pneumoniae, with further optimization required for enhanced efficacy.
  • Antioxidant Potential : A comparative analysis of various derivatives showed that those with fluorinated groups exhibited superior antioxidant activity in cellular models. The mechanism was attributed to their ability to modulate oxidative stress pathways.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of MreB : By binding noncompetitively to MreB, the compound may disrupt ATP binding and subsequent cellular processes critical for bacterial survival .
  • Free Radical Scavenging : The presence of electron-withdrawing groups enhances the compound's ability to donate electrons and neutralize free radicals.

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